

A Deep Dive into the Spectroscopic Signature of Citronellyl Formate

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Compound of Interest

Compound Name: *Citronellyl formate*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl formate ($C_{11}H_{20}O_2$) is a monoterpenoid ester that is a significant component in the fragrance and flavor industries, prized for its fresh, floral, and fruity aroma.[1][2][3] It is found naturally in essential oils like geranium and citronella.[1] Beyond its olfactory properties, the precise chemical characterization of **citronellyl formate** is crucial for quality control, synthetic pathway confirmation, and exploring its potential applications in various scientific domains. This guide provides an in-depth analysis of the spectroscopic data of **citronellyl formate**, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. As senior application scientists, we will not only present the data but also delve into the rationale behind the experimental methodologies and the interpretation of the spectral features, offering a comprehensive understanding of how these techniques elucidate the molecular structure of this important compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For **citronellyl formate**, 1H and ^{13}C NMR are instrumental in mapping out the connectivity of its hydrogen and carbon atoms.

Experimental Protocol: NMR Analysis

A standard protocol for the NMR analysis of a liquid sample like **citronellyl formate** is as follows:

- Sample Preparation: A small amount of **citronellyl formate** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). The deuterated solvent is used to avoid interference from solvent protons in the ^1H NMR spectrum.
- Internal Standard: A small quantity of tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.
- Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. ^1H NMR, ^{13}C NMR, and often 2D correlation spectra (like COSY and HSQC) are acquired.
- Data Processing: The acquired free induction decay (FID) signals are Fourier transformed to generate the NMR spectra. Phasing, baseline correction, and integration are performed to obtain a clean and interpretable spectrum.

^1H NMR Spectroscopy: A Proton's Perspective

The ^1H NMR spectrum provides information about the chemical environment of each proton in the molecule, their relative numbers, and their proximity to other protons. While experimentally obtained high-resolution spectra are the gold standard, predicted spectra can also offer valuable insights. The following is an analysis based on predicted ^1H NMR data for **citronellyl formate**.

Predicted ^1H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|--------------------------|--------------------------------|--------------|-------------|
| H-1' (CH ₃) | 1.68 | s | 3H |
| H-1'' (CH ₃) | 1.60 | s | 3H |
| H-2 | ~1.65 | m | 2H |
| H-3 | ~1.45 | m | 1H |
| H-4 | ~1.30 | m | 2H |
| H-5 | ~2.00 | q | 1H |
| H-6 | 5.08 | t | 1H |
| H-8 (CH ₃) | 0.90 | d | 3H |
| H-9 (CH ₂ -O) | 4.15 | t | 2H |
| H-10 (OCHO) | 8.05 | s | 1H |

Note: Predicted data is for illustrative purposes and may differ from experimental values.

Interpretation of the ¹H NMR Spectrum:

- Formate Proton (H-10): The most downfield signal, a singlet at approximately 8.05 ppm, is characteristic of the formate proton (OCHO). Its high chemical shift is due to the deshielding effect of the adjacent carbonyl group.
- Olefinic Proton (H-6): The proton on the carbon-carbon double bond (H-6) is expected to appear as a triplet around 5.08 ppm due to coupling with the adjacent methylene protons (H-5).
- Methylene Protons Adjacent to Oxygen (H-9): The protons of the CH₂ group attached to the formate oxygen (H-9) are deshielded and appear as a triplet around 4.15 ppm.
- Methyl Protons on the Double Bond (H-1' and H-1''): The two methyl groups attached to the double bond (C-7) are chemically non-equivalent and are expected to appear as singlets around 1.68 and 1.60 ppm.

- Aliphatic Protons (H-2, H-3, H-4, H-5): The remaining methylene and methine protons in the alkyl chain will appear in the more upfield region of the spectrum (around 1.30-2.00 ppm) as complex multiplets due to overlapping signals and spin-spin coupling.
- Methyl Protons on the Chiral Center (H-8): The methyl group attached to the chiral center (C-3) will appear as a doublet around 0.90 ppm due to coupling with the methine proton (H-3).

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (ppm) |
|--------------------------|--------------------------------|
| C-1' (CH ₃) | 25.7 |
| C-1" (CH ₃) | 17.6 |
| C-2 | 37.2 |
| C-3 | 29.5 |
| C-4 | 25.4 |
| C-5 | 39.8 |
| C-6 | 124.5 |
| C-7 | 131.5 |
| C-8 (CH ₃) | 19.5 |
| C-9 (CH ₂ -O) | 61.5 |
| C-10 (OCHO) | 161.2 |

Note: Predicted data is for illustrative purposes and may differ from experimental values.

Interpretation of the ¹³C NMR Spectrum:

- Carbonyl Carbon (C-10): The carbon of the formate group (C-10) is the most deshielded and appears furthest downfield, around 161.2 ppm.
- Olefinic Carbons (C-6 and C-7): The two sp^2 hybridized carbons of the double bond (C-6 and C-7) are found in the 120-140 ppm region, at approximately 124.5 and 131.5 ppm, respectively.
- Carbon Attached to Oxygen (C-9): The carbon of the CH_2 group bonded to the formate oxygen (C-9) appears around 61.5 ppm.
- Aliphatic Carbons (C-2, C-3, C-4, C-5): The sp^3 hybridized carbons of the alkyl chain are observed in the upfield region of the spectrum (around 25-40 ppm).
- Methyl Carbons (C-1', C-1'', C-8): The three methyl carbons (C-1', C-1'', and C-8) are the most shielded and appear at the highest field (lowest ppm values), typically between 17 and 26 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Analysis

For a liquid sample like **citronellyl formate**, Attenuated Total Reflectance (ATR) or neat analysis on salt plates are common IR techniques.

- ATR-FTIR: A drop of the neat liquid is placed directly onto the ATR crystal.
- Neat (Salt Plates): A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

- Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers, which correspond to the vibrational frequencies of the functional groups in the molecule.

Key IR Absorption Bands for **Citronellyl Formate**

| Wavenumber (cm ⁻¹) | Vibrational Mode | Functional Group |
|--------------------------------|------------------|--|
| ~2960-2850 | C-H stretch | Alkanes (CH ₃ , CH ₂) |
| ~1725 | C=O stretch | Ester (Formate) |
| ~1180 | C-O stretch | Ester (Formate) |
| ~1670 | C=C stretch | Alkene |
| ~3020 | =C-H stretch | Alkene |

Interpretation of the IR Spectrum:

- C=O Stretch: The most prominent and diagnostic peak in the IR spectrum of **citronellyl formate** is the strong absorption band around 1725 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group.
- C-H Stretches: Strong absorption bands in the 2960-2850 cm⁻¹ region are due to the C-H stretching vibrations of the numerous sp³ hybridized carbons in the alkyl chain. A weaker band may be observed around 3020 cm⁻¹ corresponding to the sp² C-H stretch of the alkene.
- C-O Stretch: A strong band around 1180 cm⁻¹ is indicative of the C-O single bond stretching vibration of the ester group.
- C=C Stretch: A weaker absorption around 1670 cm⁻¹ is expected for the C=C stretching vibration of the alkene.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like **citronellyl formate**.

- Sample Injection: A dilute solution of **citronellyl formate** in a volatile solvent is injected into the gas chromatograph.
- Separation: The compound travels through a heated capillary column and is separated from other components based on its boiling point and interactions with the column's stationary phase.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI).
- Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).
- Detection: The detector records the abundance of each ion at a specific m/z ratio, generating a mass spectrum.

Mass Spectrum of **Citronellyl Formate**

The mass spectrum of **citronellyl formate** will show a molecular ion peak (M^+) corresponding to its molecular weight (184.28 g/mol). However, the molecular ion is often unstable and undergoes fragmentation, leading to a series of fragment ions that provide valuable structural information.

Key Fragments in the Mass Spectrum of **Citronellyl Formate**

| m/z | Proposed Fragment Ion | Significance |
|-----|-----------------------|--|
| 138 | $[M - HCOOH]^+$ | Loss of formic acid |
| 123 | $[C_9H_{15}]^+$ | Loss of the formate group and a methyl radical |
| 95 | $[C_7H_{11}]^+$ | Fragmentation of the alkyl chain |
| 81 | $[C_6H_9]^+$ | Further fragmentation of the alkyl chain |
| 69 | $[C_5H_9]^+$ | Isoprenyl cation (a common fragment in terpenes) |
| 41 | $[C_3H_5]^+$ | Allyl cation |

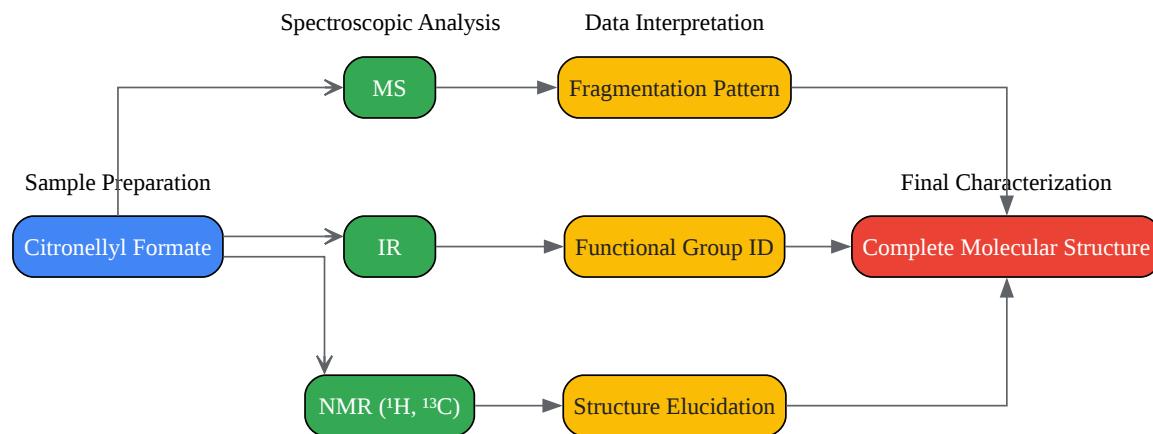
Data obtained from PubChem.[\[4\]](#)

Interpretation of the Mass Spectrum:

The fragmentation pattern of **citronellyl formate** is characteristic of a terpene ester. The base peak is often observed at m/z 69, corresponding to the stable isoprenyl cation. The loss of formic acid (HCOOH), with a mass of 46, from the molecular ion would result in a fragment at m/z 138. Other significant peaks at m/z 123, 95, 81, and 41 arise from various cleavages of the citronellyl carbon skeleton.

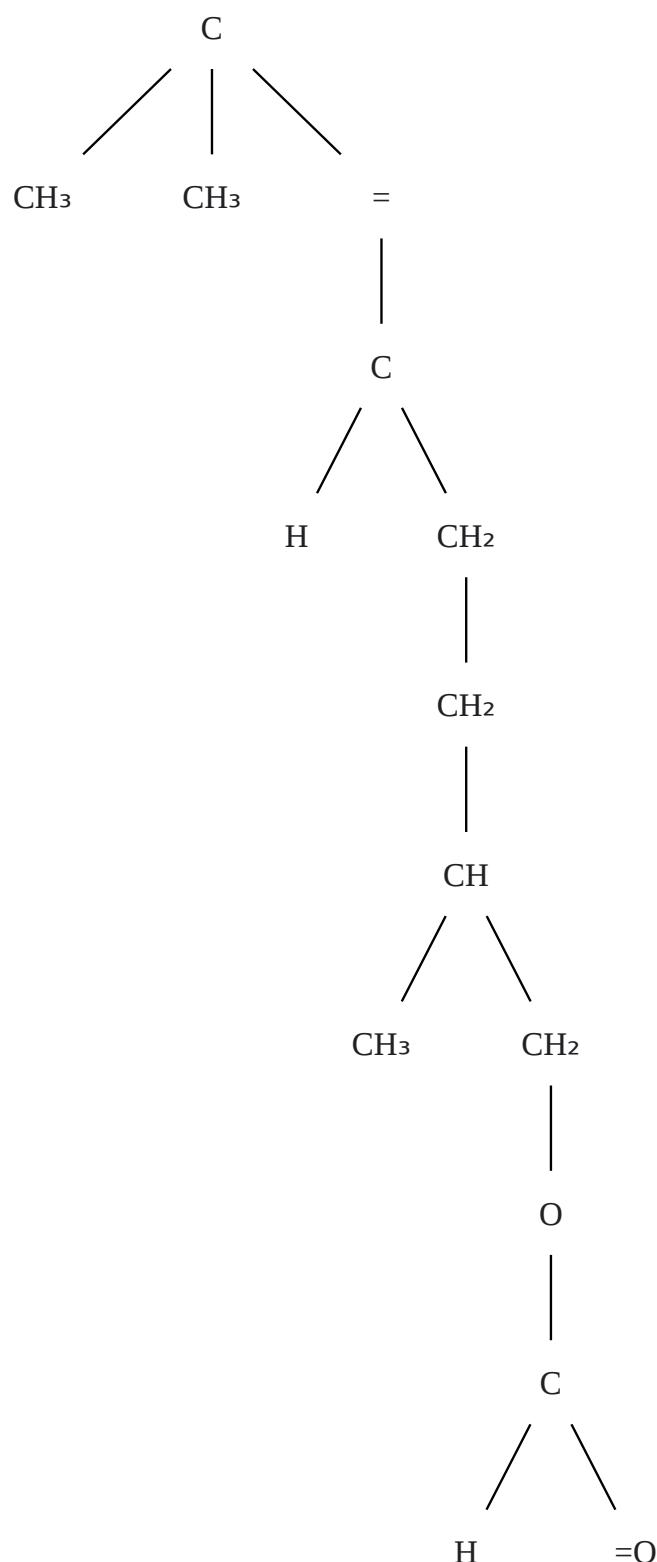
Visualizing the Analytical Workflow and Molecular Structure

To better understand the relationships between the spectroscopic techniques and the structural elucidation of **citronellyl formate**, the following diagrams are provided.



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Caption: Workflow for the spectroscopic characterization of **Citronellyl Formate**.



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Caption: 2D structure of **Citronellyl Formate**.

Conclusion

The comprehensive spectroscopic analysis of **citronellyl formate** using NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers a unique piece of the structural puzzle: NMR elucidates the carbon-hydrogen framework, IR identifies the key functional groups, and MS determines the molecular weight and fragmentation pattern. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these spectroscopic signatures is essential for ensuring compound identity, purity, and for advancing further research and applications. This guide serves as a foundational reference for the interpretation of the spectroscopic data of **citronellyl formate**, empowering scientists with the knowledge to confidently characterize this important molecule.

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References

- 1. ScenTree - Citronellyl formate (CAS N° 105-85-1) [scentre.co]
- 2. Perfumers Apprentice - Citronellyl Formate [shop.perfumersapprentice.com]
- 3. olfactorian.com [olfactorian.com]
- 4. Citronellyl formate | C11H20O2 | CID 7778 - PubChem [pubchem.ncbi.nlm.nih.gov]
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